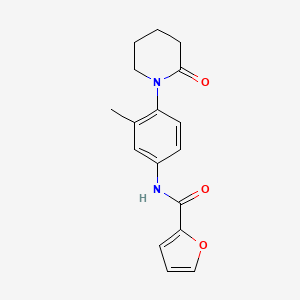

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis

The DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm −1 with 81% PED, and another stretching mode was located at 3123 cm −1, which corresponds to the methyl group attached to the furan molecule .Chemical Reactions Analysis

Apixaban, a direct inhibitor of activated factor X (FXa), produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug discovery due to their prevalence in pharmaceuticals. Researchers explore the synthesis of substituted piperidines for constructing novel drugs. The piperidine ring imparts structural diversity and influences biological activity. Investigating the pharmacological potential of this compound could lead to the development of new therapeutic agents .

Spiropiperidines in Organic Synthesis

Spiropiperidines, which incorporate a piperidine ring fused with another heterocycle, have gained attention in organic synthesis. These compounds participate in diverse reactions, such as cyclizations, annulations, and multicomponent reactions. Researchers study their synthetic routes and explore their utility in creating complex molecules .

Condensed Piperidines

Condensed piperidines—those containing additional rings—offer intriguing prospects. Their unique structures contribute to diverse biological activities. Investigate the synthesis of condensed piperidines and explore their potential as drug candidates or molecular probes .

Piperidinones: Bioactive Compounds

Piperidinones, derivatives of piperidines, exhibit interesting biological properties. Researchers have identified piperidinones in natural products and synthesized them for drug development. Investigate their bioactivity, mechanisms of action, and potential therapeutic applications .

Biological Evaluation

Researchers actively evaluate synthetic and natural piperidines for their biological effects. Investigate the interactions of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide with biological targets. Assess its binding affinity, selectivity, and potential as a lead compound for drug development .

Alkaloids and Natural Products

Piperidine-based alkaloids occur naturally in plants. For instance, piperine—a true alkaloid—contains a piperidine moiety and exhibits antioxidant properties. Explore the occurrence of similar alkaloids and their potential applications in traditional medicine or as leads for drug discovery .

Mécanisme D'action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa), a crucial enzyme in the coagulation cascade . FXa plays a pivotal role in the conversion of prothrombin to thrombin, which is a key step in blood clot formation .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .

Biochemical Pathways

By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide disrupts the coagulation cascade, reducing thrombin generation .

Pharmacokinetics

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of O-demethyl apixaban, which is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide’s action include a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .

Orientations Futures

The unique structure of “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” allows for potential breakthroughs in drug development, material science, and catalysis. Its development as a direct inhibitor of activated factor X (FXa) supports its potential use in the clinic for the prevention and treatment of various thromboembolic diseases .

Propriétés

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-11-13(18-17(21)15-5-4-10-22-15)7-8-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVDICGIRDLRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)

![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)

methanone](/img/structure/B2511265.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)